N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-terephthalamide
- N,N’-Bis-(3,4-dichloro-phenyl)-terephthalamide
- N,N’-Bis-(2,4-dimethyl-phenyl)-terephthalamide
Uniqueness
N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is unique due to the presence of two 2,5-dimethoxyphenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
321531-59-3 |
---|---|
Molecular Formula |
C24H24N2O6 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-N,3-N-bis(2,5-dimethoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-17-8-10-21(31-3)19(13-17)25-23(27)15-6-5-7-16(12-15)24(28)26-20-14-18(30-2)9-11-22(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
YVPWRKZEWVLEHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.